5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC11370379
Molecular Formula: C23H24FN5
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24FN5 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C23H24FN5/c1-15-21(16-8-10-17(24)11-9-16)22-27-19(23(2,3)4)13-20(29(22)28-15)26-14-18-7-5-6-12-25-18/h5-13,26H,14H2,1-4H3 |
| Standard InChI Key | BEBAYMUGLJEHOX-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC4=CC=CC=N4 |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC4=CC=CC=N4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₃H₂₄FN₅, MW 389.5 g/mol) features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 (Figure 1). Key structural elements include:
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Position 5: A tert-butyl group (–C(CH₃)₃) enhancing lipophilicity and metabolic stability.
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Position 3: A 4-fluorophenyl ring contributing to π-π stacking interactions with biological targets.
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Position 2: A methyl group (–CH₃) influencing steric effects.
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Position 7: A pyridin-2-ylmethylamine (–CH₂–C₅H₄N) moiety enabling hydrogen bonding and receptor engagement.
The IUPAC name systematically describes these substituents: 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄FN₅ |
| Molecular Weight | 389.5 g/mol |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCC4=CC=CC=N4 |
| InChI Key | BEBAYMUGLJEHOX-UHFFFAOYSA-N |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting from pyrazole and pyrimidine precursors . A representative route includes:
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Core Formation: Condensation of 5-amino-3-(4-fluorophenyl)pyrazole-4-carbonitrile with tert-butyl acetoacetate under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine scaffold.
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Methylation: Introduction of the methyl group at position 2 using methyl iodide in the presence of a base.
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Amination: Coupling the intermediate with pyridin-2-ylmethylamine via Buchwald-Hartwig amination to install the N-(pyridin-2-ylmethyl) group.
Reaction conditions (temperature, solvent, catalysts) critically impact yields, which typically range from 45–65% after purification.
Analytical Data
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.52 (d, J = 4.8 Hz, pyridine-H), 7.85–7.25 (m, fluorophenyl-H), 1.45 (s, tert-butyl-CH₃).
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Mass Spectrometry: ESI-MS m/z 390.2 [M+H]⁺ confirms molecular weight.
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HPLC Purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Biological Activities and Mechanisms
Antimycobacterial Activity
In a landmark study, Lu et al. (2022) identified pyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase . The compound demonstrated:
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MIC₉₀: 0.8 µM against M.tb H37Rv, surpassing first-line drugs like isoniazid (MIC₉₀ = 1.6 µM).
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Selectivity Index: >50 against Vero cells, indicating low mammalian cytotoxicity.
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Mechanism: Binding to the ε-subunit of ATP synthase, disrupting proton translocation essential for bacterial energy production .
Table 2: Comparative Antimycobacterial Activity
| Compound | MIC₉₀ (µM) | hERG IC₅₀ (µM) | Microsomal Stability (t₁/₂, min) |
|---|---|---|---|
| 5-tert-Butyl-3-(4-Fluorophenyl)... | 0.8 | >30 | Mouse: 45; Human: 62 |
| 3-(4-Chlorophenyl) Analog | 1.2 | 12 | Mouse: 28; Human: 41 |
| Isoniazid | 1.6 | N/A | N/A |
Structure-Activity Relationships (SAR)
Substituent Effects
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5-Position (tert-Butyl): Bulky groups enhance metabolic stability but reduce solubility. Replacement with cyclopropyl decreases M.tb activity 4-fold .
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3-Position (4-Fluorophenyl): Fluorine improves membrane permeability and target affinity. The 4-Cl derivative shows 2× lower potency .
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7-Position (Pyridin-2-ylmethyl): Critical for ATP synthase binding. Pyrimidin-4-yl analogs lose 90% activity .
Figure 2: SAR Trends in Pyrazolo[1,5-a]Pyrimidin-7-Amines
(Conceptual diagram illustrating key substituent effects on bioactivity)
Future Directions and Applications
Therapeutic Opportunities
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Tuberculosis: Phase I trials planned for optimized analogs (2026–2027) .
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Oncology: Combination studies with checkpoint inhibitors (e.g., anti-PD-1) proposed.
Chemical Optimization Strategies
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Prodrug Development: Esterification of the pyridine nitrogen to enhance oral bioavailability.
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Polypharmacology: Hybrid molecules targeting both ATP synthase and topoisomerase II.
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